molecular formula C21H24O5 B191347 Glyasperin C CAS No. 142474-53-1

Glyasperin C

Cat. No. B191347
M. Wt: 356.4 g/mol
InChI Key: RCZMWVKBVFOCEE-ZDUSSCGKSA-N
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Description

Glyasperin C is a methoxyisoflavan that is ®-isoflavan substituted by a methoxy group at position 5, hydroxy groups at positions 7, 2’ and 4’ and a prenyl group at position 6 . It has been isolated from Glycyrrhiza uralensis .


Synthesis Analysis

Glyasperin C has been found to have a high drug-likeness score of 1.15 . This suggests that it has properties that make it a good candidate for drug development.


Molecular Structure Analysis

The molecular formula of Glyasperin C is C21H24O5 . Its molecular weight is 356.41 g/mol .


Chemical Reactions Analysis

Glyasperin C is known to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis and enzymatic browning, thus inhibitors of this enzyme can be attractive in cosmetics and medicinal industries .


Physical And Chemical Properties Analysis

Glyasperin C is a solid substance . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 559.3±50.0 °C at 760 mmHg .

properties

IUPAC Name

4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZMWVKBVFOCEE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162055
Record name 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyasperin C

CAS RN

142474-53-1
Record name Glyasperin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142474-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyasperin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYASPERIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
204
Citations
HJ Kim, SH Seo, B Lee, YS Lee - Planta medica, 2005 - thieme-connect.com
… and glyasperin C were identified as tyrosinase inhibitors for the first time. Glyasperin C showed a … In conclusion, glycyrrhisoflavone and glyasperin C from a G. uralensis extract were …
Number of citations: 105 www.thieme-connect.com
JK Kim, JS Oh, JK Lee - Journal of the Korean Society for Applied …, 2013 - Springer
… Glyasperin C isolated from G. uralensis showed tyrosinase inhibitory activity and inhibition of melanin production (Kim et al., 2005). Additionally, we showed the antinociceptive effect of …
Number of citations: 2 link.springer.com
I Kitagawa, WZ Chen, K Hori, M Kobayashi… - Chemical and …, 1998 - jstage.jst.go.jp
… In 1992, Nomura and co-workers‘o) investigated phenolic constituents of the roots of Glycyrrhiza aspera from Xinjiang, China and elucidated a thennew isoflavane named glyasperin C (…
Number of citations: 40 www.jstage.jst.go.jp
MH Haron, B Avula, Z Ali, AG Chittiboyina… - Journal of Dietary …, 2023 - Taylor & Francis
… Among the constituents, glabridin, licoisoflavone A, glyasperin C, and glycycoumarin … A, glyasperin C, and glycycoumarin increased CYP3A4 activity while glabridin, glyasperin C, …
Number of citations: 8 www.tandfonline.com
N Yuan, L Gong, K Tang, L He, W Hao, X Li… - Frontiers in …, 2020 - frontiersin.org
… All of the key compounds from XYS, seven ingredients (paeoniflorin, quercetin, luteolin, acacetin, aloe-emodin, Glyasperin C, kaempferol) were successful identified by UPLC-Q-TOF/…
Number of citations: 41 www.frontiersin.org
N Boonmuen, P Gong, Z Ali, AG Chittiboyina, I Khan… - Steroids, 2016 - Elsevier
Licorice root extracts are often consumed as botanical dietary supplements by menopausal women as a natural alternative to pharmaceutical hormone replacement therapy. In addition …
Number of citations: 61 www.sciencedirect.com
Z Ali, M Hawwal, B Avula, AG Chittiboyina… - Natural Product …, 2022 - Taylor & Francis
In an attempt to find species specific markers, a phenoxychromone (1) and eight isoflavonoids including six isoflavans (2-7) and two isoflavanones (8 and 9) were isolated from the root …
Number of citations: 2 www.tandfonline.com
HJ Kwon, HH Kim, YB Ryu, JH Kim, HJ Jeong… - Bioorganic & medicinal …, 2010 - Elsevier
… assay to investigate the inhibition of virus replication by glyasperin C (2), we observed green … However, treatment of cells with 30 μM glyasperin C (2) reduced the number of fluorescence…
Number of citations: 97 www.sciencedirect.com
Eerdunbayaer, MAA Orabi, H Aoyama, T Kuroda… - Molecules, 2014 - mdpi.com
… 8-(γ,γ-Dimethylallyl)-wighteone, isoangustone A, 3'-(γ,γ-dimethylallyl)-kievitone, glyasperin C, and one of the new 3-methyl-2-phenylbenzofuran named neoglycybenzofuran also …
Number of citations: 16 www.mdpi.com
MAA Orabi, H Aoyama, T Kuroda, T Hatano - Molecules, 2014 - ncbi.nlm.nih.gov
… 8-(γ,γ-Dimethylallyl)-wighteone, isoangustone A, 3'-(γ,γ-dimethylallyl)-kievitone, glyasperin C, and one of the new 3-methyl-2-phenylbenzofuran named neoglycybenzofuran also …
Number of citations: 13 www.ncbi.nlm.nih.gov

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